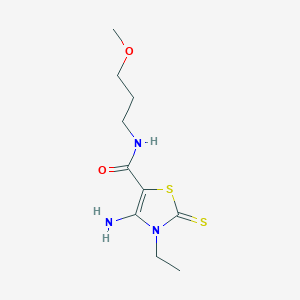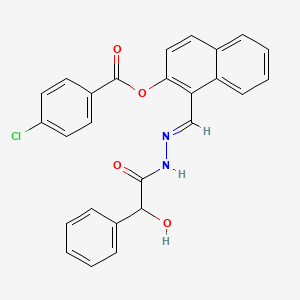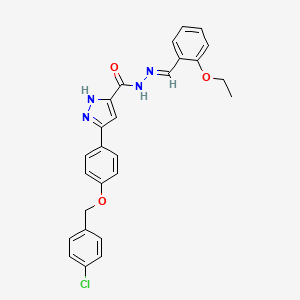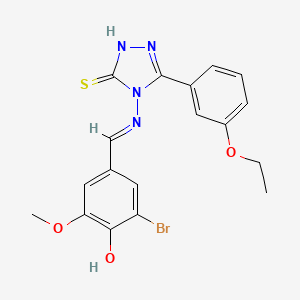![molecular formula C21H20BrN3O3S B12019159 2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone CAS No. 618441-21-7](/img/structure/B12019159.png)
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone is a complex organic compound with a molecular formula of C21H20BrN3O3S. This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, and a methoxyphenoxy moiety. It is used in various scientific research applications due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the reaction of an appropriate hydrazine derivative with an allyl isothiocyanate to form the triazole ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Attachment of the Bromophenyl Group: The bromophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety, which is known for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({4-Allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-methoxyphenyl)ethanone
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone is unique due to its combination of a triazole ring, a bromophenyl group, and a methoxyphenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the bromophenyl group can enhance its antimicrobial activity compared to other derivatives.
Propriétés
Numéro CAS |
618441-21-7 |
|---|---|
Formule moléculaire |
C21H20BrN3O3S |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3 |
Clé InChI |
ILDBZPXLPSOTDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12019088.png)

![N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)


![3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019134.png)
![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![N-benzyl-7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019141.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)

